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molecular formula C16H12N4 B8558251 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine

Cat. No. B8558251
M. Wt: 260.29 g/mol
InChI Key: IXXKRNPDCBGDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981101B2

Procedure details

0.42 ml (3.00 mmol) of triethylamine and 0.22 ml (1.5 mmol) of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are added successively to a solution, kept under argon, of 35 mg (0.03 mmol) of tetrakis(triphenylphosphine)palladium and 344 mg (1.00 mmol) of tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate in 5 ml of dioxane, and the mixture is stirred at 80° C. for 3 hours under argon. The reaction mixture is cooled to room temperature; 5 ml of methanol, 223 mg (1.0 mmol) of 4-bromoquinolin-2-amine and 823 mg (2.50 mmol) of caesium carbonate are added successively. The reaction mixture is stirred at 100° C. for 18 hours. The reaction mixture is cooled to room temperature, absorbed onto kieselguhr and chromatographed on a silica-gel column with dichloromethane/methanol/dilute aqueous ammonia as eluent: 4-(1H-pyrrolo-[2,3-b]pyridin-3-yl)quinolin-2-ylamine (“A1”) as pale-pink crystals; m.p. 244° C.;
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
35 mg
Type
catalyst
Reaction Step Four
Quantity
223 mg
Type
reactant
Reaction Step Five
Name
caesium carbonate
Quantity
823 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.CC1(C)C(C)(C)OBO1.I[C:18]1[C:26]2[C:21](=[N:22][CH:23]=[CH:24][CH:25]=2)[N:20](C(OC(C)(C)C)=O)[CH:19]=1.Br[C:35]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[N:38]=[C:37]([NH2:45])[CH:36]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO>[NH:20]1[C:21]2=[N:22][CH:23]=[CH:24][CH:25]=[C:26]2[C:18]([C:35]2[C:44]3[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=3)[N:38]=[C:37]([NH2:45])[CH:36]=2)=[CH:19]1 |f:4.5.6,^1:61,63,82,101|

Inputs

Step One
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.22 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Two
Name
Quantity
344 mg
Type
reactant
Smiles
IC1=CN(C2=NC=CC=C21)C(=O)OC(C)(C)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
35 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
223 mg
Type
reactant
Smiles
BrC1=CC(=NC2=CC=CC=C12)N
Name
caesium carbonate
Quantity
823 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 3 hours under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 100° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
absorbed onto kieselguhr
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica-gel column with dichloromethane/methanol/dilute aqueous ammonia as eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1C=C(C=2C1=NC=CC2)C2=CC(=NC1=CC=CC=C21)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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